molecular formula C23H18Cl2N2O4 B11168984 4-(acetylamino)-5-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-methoxybenzamide

4-(acetylamino)-5-chloro-N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-methoxybenzamide

Cat. No.: B11168984
M. Wt: 457.3 g/mol
InChI Key: DIKYJWPHCJIAMQ-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-4-CHLOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes benzoyl, chlorophenyl, acetamido, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE typically involves multiple steps. One common method includes the reaction of 2-benzoyl-4-chlorophenylamine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-CHLOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

N-(2-BENZOYL-4-CHLOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLOROBENZAMIDE
  • N-(2-BENZOYL-4-CHLOROPHENYL)-2-CHLORO-N-METHYLACETAMIDE
  • 3,5-DICHLORO-N-(2-CHLOROPHENYL)BENZAMIDE

Uniqueness

N-(2-BENZOYL-4-CHLOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetamido groups, in particular, contribute to its potential as a versatile intermediate in organic synthesis and its biological activity.

This detailed article provides a comprehensive overview of N-(2-BENZOYL-4-CHLOROPHENYL)-5-CHLORO-4-ACETAMIDO-2-METHOXYBENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H18Cl2N2O4

Molecular Weight

457.3 g/mol

IUPAC Name

4-acetamido-N-(2-benzoyl-4-chlorophenyl)-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C23H18Cl2N2O4/c1-13(28)26-20-12-21(31-2)17(11-18(20)25)23(30)27-19-9-8-15(24)10-16(19)22(29)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,26,28)(H,27,30)

InChI Key

DIKYJWPHCJIAMQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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